Cas no 2171413-36-6 ((3S)-3-3-cyclopropyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidohexanoic acid)

(3S)-3-[3-Cyclopropyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido]hexanoic acid is a specialized amino acid derivative designed for peptide synthesis and medicinal chemistry applications. The compound features an Fmoc-protected amine group, ensuring compatibility with standard solid-phase peptide synthesis (SPPS) protocols. Its cyclopropyl side chain enhances conformational rigidity, potentially improving binding selectivity in target interactions. The hexanoic acid moiety provides a carboxylate functional group for further conjugation or coupling reactions. This derivative is particularly valuable for constructing constrained peptide scaffolds or probing structure-activity relationships in drug discovery. The stereochemical purity (3S) ensures reproducibility in chiral environments. Its balanced hydrophilicity and lipophilicity make it suitable for diverse synthetic and biochemical applications.
(3S)-3-3-cyclopropyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidohexanoic acid structure
2171413-36-6 structure
商品名:(3S)-3-3-cyclopropyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidohexanoic acid
CAS番号:2171413-36-6
MF:C28H34N2O5
メガワット:478.579967975616
CID:6379262
PubChem ID:165559755

(3S)-3-3-cyclopropyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidohexanoic acid 化学的及び物理的性質

名前と識別子

    • (3S)-3-3-cyclopropyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidohexanoic acid
    • (3S)-3-[3-cyclopropyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]hexanoic acid
    • 2171413-36-6
    • EN300-1581399
    • インチ: 1S/C28H34N2O5/c1-2-7-20(15-27(32)33)30-26(31)14-19(18-12-13-18)16-29-28(34)35-17-25-23-10-5-3-8-21(23)22-9-4-6-11-24(22)25/h3-6,8-11,18-20,25H,2,7,12-17H2,1H3,(H,29,34)(H,30,31)(H,32,33)/t19?,20-/m0/s1
    • InChIKey: DAWPEGIYAAHASX-ANYOKISRSA-N
    • ほほえんだ: O=C(CC(CNC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)C1CC1)N[C@H](CC(=O)O)CCC

計算された属性

  • せいみつぶんしりょう: 478.24677219g/mol
  • どういたいしつりょう: 478.24677219g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 35
  • 回転可能化学結合数: 13
  • 複雑さ: 717
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 105Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.5

(3S)-3-3-cyclopropyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidohexanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1581399-1.0g
(3S)-3-[3-cyclopropyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]hexanoic acid
2171413-36-6
1g
$3368.0 2023-06-04
Enamine
EN300-1581399-10.0g
(3S)-3-[3-cyclopropyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]hexanoic acid
2171413-36-6
10g
$14487.0 2023-06-04
Enamine
EN300-1581399-0.1g
(3S)-3-[3-cyclopropyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]hexanoic acid
2171413-36-6
0.1g
$2963.0 2023-06-04
Enamine
EN300-1581399-5000mg
(3S)-3-[3-cyclopropyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]hexanoic acid
2171413-36-6
5000mg
$9769.0 2023-09-24
Enamine
EN300-1581399-250mg
(3S)-3-[3-cyclopropyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]hexanoic acid
2171413-36-6
250mg
$3099.0 2023-09-24
Enamine
EN300-1581399-100mg
(3S)-3-[3-cyclopropyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]hexanoic acid
2171413-36-6
100mg
$2963.0 2023-09-24
Enamine
EN300-1581399-2500mg
(3S)-3-[3-cyclopropyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]hexanoic acid
2171413-36-6
2500mg
$6602.0 2023-09-24
Enamine
EN300-1581399-1000mg
(3S)-3-[3-cyclopropyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]hexanoic acid
2171413-36-6
1000mg
$3368.0 2023-09-24
Enamine
EN300-1581399-50mg
(3S)-3-[3-cyclopropyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]hexanoic acid
2171413-36-6
50mg
$2829.0 2023-09-24
Enamine
EN300-1581399-500mg
(3S)-3-[3-cyclopropyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]hexanoic acid
2171413-36-6
500mg
$3233.0 2023-09-24

(3S)-3-3-cyclopropyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidohexanoic acid 関連文献

(3S)-3-3-cyclopropyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidohexanoic acidに関する追加情報

Compound CAS No. 2171413-36-6: (3S)-3-cyclopropyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidohexanoic Acid

Compound CAS No. 2171413-36-6, also known as (3S)-3-cyclopropyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidohexanoic acid, is a complex organic compound with significant potential in the fields of pharmacology and materials science. This compound is characterized by its intricate molecular structure, which includes a cyclopropyl group, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and a butanamide side chain. These structural features contribute to its unique chemical properties and reactivity.

The Fmoc group is a well-known protecting group in peptide synthesis, often used to protect amino groups during solid-phase synthesis. Its presence in this compound suggests that it may play a role in controlling the reactivity of the amino group during chemical reactions. The cyclopropyl group, on the other hand, introduces strain into the molecule, which can enhance reactivity or serve as a scaffold for further functionalization. The butanamide side chain adds flexibility and potentially bioactive properties to the molecule.

Recent studies have highlighted the importance of such compounds in drug discovery and development. For instance, compounds with similar structural motifs have been investigated for their potential as inhibitors of specific enzymes or as modulators of cellular pathways. The Fmoc group has been shown to influence the solubility and bioavailability of drugs, making it a valuable component in medicinal chemistry.

In addition to its pharmacological applications, this compound may also find use in materials science. The cyclopropyl group can serve as a building block for constructing strained organic frameworks, which are of interest in nanotechnology and advanced materials research. Furthermore, the butanamide side chain can be modified to introduce additional functionalities, such as hydrophilicity or hydrophobicity, tailoring the compound for specific applications.

From a synthetic perspective, the construction of this compound involves multiple steps, including coupling reactions, protection/deprotection strategies, and stereocontrol techniques. The synthesis likely requires expertise in organic chemistry, particularly in handling sensitive functional groups like the Fmoc moiety. Recent advancements in catalytic asymmetric synthesis have made it possible to construct such chiral centers with high enantioselectivity, which is crucial for ensuring the desired stereochemistry of the final product.

The characterization of this compound would involve a variety of analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These methods allow for precise determination of the molecular structure, purity, and stereochemistry of the compound. High-resolution NMR spectroscopy is particularly useful for analyzing complex structures like this one, providing detailed information about the spatial arrangement of atoms within the molecule.

In terms of applications, this compound could serve as a precursor for more complex molecules or as an intermediate in drug development pipelines. Its unique combination of functional groups makes it versatile for further modification or functionalization. For example, the Fmoc group can be removed under specific conditions to reveal an active amine group, enabling subsequent reactions such as cross-coupling or cyclization.

Moreover, computational studies using molecular modeling techniques could provide insights into the electronic properties and potential interactions of this compound with biological targets or other molecules. Such studies are essential for predicting bioactivity and guiding experimental efforts in drug design.

In conclusion, compound CAS No. 2171413-36-6 represents a sophisticated organic molecule with promising applications across multiple disciplines. Its intricate structure and functional groups make it an attractive candidate for both fundamental research and applied development projects.

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